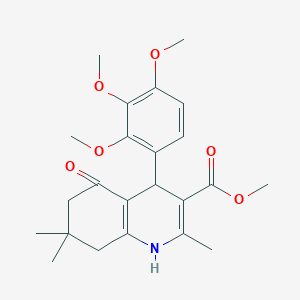amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide, also known as MMB, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB belongs to the family of benzamide derivatives and has been found to exhibit potent anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide is not fully understood. However, it has been proposed that 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. Additionally, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide and to identify potential molecular targets for cancer therapy. Another area of interest is the evaluation of the efficacy of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in combination with other anticancer agents. Finally, studies are needed to evaluate the safety and efficacy of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide involves a multi-step process that utilizes various chemical reagents and reaction conditions. The first step involves the reaction of 4-methoxybenzoyl chloride with methylamine to form 4-methoxy-N-methylbenzamide. This intermediate is then reacted with 3-methylthiophenol in the presence of sodium hydride to form the final product, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-[3-(methylthio)phenyl]benzamide has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various preclinical models.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-24(30(26,27)21-13-11-19(28-2)12-14-21)18-9-7-16(8-10-18)22(25)23-17-5-4-6-20(15-17)29-3/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSZADGZHLQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211180.png)

![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![2-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]isoquinolinium bromide](/img/structure/B5211206.png)
![5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}isophthalic acid](/img/structure/B5211209.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)
![8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)

![5-chloro-2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211230.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5211265.png)
![3-(3,5-dimethylbenzyl)-4-[(2-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5211278.png)
![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)
